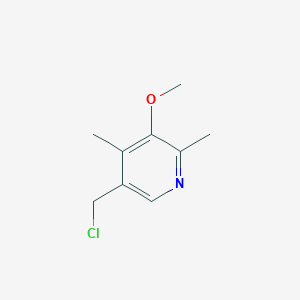

5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects the positioning of all substituents on the pyridine ring system. According to the Chemical Abstracts Service indexing system, the compound is also designated as pyridine, 5-(chloromethyl)-3-methoxy-2,4-dimethyl-, providing an alternative systematic nomenclature that emphasizes the parent pyridine structure. The systematic classification places this compound within the broader category of substituted pyridines, specifically as a pentasubstituted pyridine derivative where the nitrogen-containing aromatic ring serves as the core structure. The compound's molecular formula C₉H₁₂ClNO indicates the presence of nine carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, distributed across the pyridine ring and its substituents. The systematic numbering system for pyridine rings designates the nitrogen atom as position 1, with subsequent positions numbered sequentially around the six-membered aromatic ring, allowing for precise identification of substituent locations.

The hierarchical classification system places this compound within the organic compound category of heterocyclic aromatic compounds, specifically within the pyridine family. The compound exhibits characteristics typical of substituted pyridines, including aromatic stability, nitrogen basicity, and the potential for various chemical transformations based on the functional groups present. The systematic approach to nomenclature ensures unambiguous identification of the compound structure, facilitating accurate communication within the scientific community and proper cataloging in chemical databases. The presence of multiple substituents necessitates careful attention to position numbering, with the methoxy group at position 3, methyl groups at positions 2 and 4, and the chloromethyl group at position 5 of the pyridine ring.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally based on the planar pyridine ring system, which adopts a characteristic aromatic geometry with bond angles approximating 120 degrees around the six-membered ring. The pyridine ring maintains its aromatic character despite the presence of multiple substituents, with the nitrogen atom contributing to the overall electronic structure through its lone pair of electrons. Computational analysis suggests that the compound exhibits a predicted density of 1.112 ± 0.06 grams per cubic centimeter at 20 degrees Celsius, indicating a relatively compact molecular structure. The conformational analysis reveals that the methoxy group at position 3 can adopt multiple rotational conformations around the carbon-oxygen bond, while the chloromethyl group at position 5 similarly exhibits conformational flexibility around the carbon-carbon bond connecting it to the pyridine ring.

The spatial arrangement of substituents creates significant steric interactions that influence the preferred conformations of the molecule. The methyl groups at positions 2 and 4 provide steric hindrance that affects the rotational freedom of adjacent substituents, particularly the methoxy group at position 3. The chloromethyl group at position 5 extends away from the pyridine plane, creating a three-dimensional molecular structure that deviates from simple planarity. Molecular modeling studies indicate that the most stable conformations involve orientations that minimize steric clashes between bulky substituents while maintaining optimal electronic interactions. The conformational preferences significantly impact the compound's physical properties, including its boiling point of 278.1 ± 35.0 degrees Celsius at 760 torr and its calculated flash point of 122.0 ± 25.9 degrees Celsius.

Comparative Structural Analysis with Isomeric Derivatives

Comparative analysis with closely related isomeric derivatives reveals the unique structural characteristics of this compound relative to other substituted pyridines. The compound 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine represents a positional isomer with the chloromethyl group relocated to position 2 rather than position 5, resulting in significantly different molecular properties. This positional isomer exhibits the same molecular formula C₉H₁₂ClNO but displays distinct physical and chemical characteristics due to the altered substitution pattern. The 2-chloromethyl isomer demonstrates different solubility characteristics and shows modified reactivity patterns in chemical transformations compared to the 5-chloromethyl derivative.

Structural comparison with the hydroxymethyl derivative 3,5-dimethyl-4-methoxy-2-pyridinemethanol reveals the impact of halogen substitution on molecular properties. The hydroxymethyl compound exhibits a molecular weight of 167.21 grams per mole, significantly lower than the chloromethyl derivative, and shows different thermal properties with a melting point range of 56.5-60.5 degrees Celsius. The replacement of the chloromethyl group with a hydroxymethyl group substantially alters the compound's polarity and hydrogen bonding potential, affecting its solubility profile and intermolecular interactions. The comparative analysis extends to brominated analogs such as 6-bromo-3-methoxy-2,4-dimethylpyridine, which demonstrates the effects of different halogen substituents and alternative positioning on pyridine derivatives.

The systematic comparison of these structural analogs provides insights into structure-activity relationships and the influence of specific substituent patterns on molecular behavior. The positioning of the chloromethyl group at different locations around the pyridine ring significantly affects the electronic distribution and steric interactions within the molecule. These structural variations translate into measurable differences in physical properties, chemical reactivity, and potential biological activities, highlighting the importance of precise structural characterization in understanding compound behavior.

Crystallographic Studies and X-ray Diffraction Data

While specific crystallographic data for this compound was not extensively detailed in the available literature, crystallographic studies of related compounds provide valuable insights into the structural characteristics of this class of substituted pyridines. The closely related compound 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride has been characterized crystallographically, showing a melting point of approximately 131 degrees Celsius. The hydrochloride salt form typically exhibits enhanced crystalline stability compared to the free base, facilitating X-ray diffraction studies and providing detailed structural information about bond lengths, bond angles, and intermolecular interactions.

Crystallographic analysis of similar pyridine derivatives reveals characteristic aromatic ring geometry with carbon-carbon bond lengths typical of aromatic systems and carbon-nitrogen bond lengths consistent with pyridine structures. The substitution pattern significantly influences the crystal packing arrangements, with the bulky substituents creating specific intermolecular interactions that determine the overall crystal structure. The presence of the chloromethyl group introduces opportunities for halogen bonding interactions, while the methoxy group can participate in hydrogen bonding with appropriate acceptor sites in the crystal lattice. These intermolecular forces contribute to the overall stability of the crystalline form and influence the compound's physical properties such as melting point and solubility.

The crystallographic data for related compounds suggests that this compound would likely form crystals with similar structural characteristics, including planar pyridine rings and specific orientations of substituent groups to minimize steric interactions. The molecular packing in crystals would be influenced by the distribution of electron density around the molecule and the potential for various intermolecular interactions. Future crystallographic studies of this specific compound would provide definitive structural parameters and confirm theoretical predictions about its solid-state structure.

Spectroscopic Fingerprinting (IR, NMR, MS)

The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary structural information. The compound's SMILES notation COc1c(C)ncc(c1C)CCl accurately represents its electronic structure and serves as a foundation for predicting spectroscopic properties. Infrared spectroscopy reveals characteristic absorption bands associated with the various functional groups present in the molecule, including carbon-hydrogen stretching vibrations from the methyl and methoxy groups, aromatic carbon-carbon stretching from the pyridine ring, and carbon-oxygen stretching from the methoxy substituent. The chloromethyl group contributes distinctive carbon-chlorine stretching vibrations that appear in the fingerprint region of the infrared spectrum.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure through the analysis of hydrogen and carbon environments. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the methoxy protons, the methyl group protons at positions 2 and 4, the chloromethyl protons, and the pyridine ring protons. The chemical shifts of these signals provide information about the electronic environment of each proton, while coupling patterns reveal connectivity relationships between adjacent atoms. The ¹³C NMR spectrum would display signals for all carbon atoms in the molecule, with characteristic chemical shifts for aromatic carbons, aliphatic carbons, and the methoxy carbon.

Mass spectrometry analysis reveals the molecular ion peak corresponding to the molecular weight of 185.65 grams per mole, along with characteristic fragmentation patterns that provide structural confirmation. The base peak and fragmentation pathways offer insights into the stability of different portions of the molecule and the preferred sites of bond cleavage under ionization conditions. The combination of these spectroscopic techniques provides a comprehensive fingerprint that enables unambiguous identification of the compound and confirmation of its structure. Advanced spectroscopic methods such as two-dimensional NMR techniques would provide additional structural details about connectivity and spatial relationships within the molecule.

Properties

IUPAC Name |

5-(chloromethyl)-3-methoxy-2,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6-8(4-10)5-11-7(2)9(6)12-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADPTRXTYCEQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1CCl)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592001 | |

| Record name | 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943315-20-6 | |

| Record name | 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Hydroxymethyl Precursor

A patented method describes the preparation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (structurally analogous to this compound) by chlorination of the corresponding hydroxymethyl compound using triphosgene in toluene at low temperatures (0–10 °C). The process involves:

- Dissolving 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in toluene (20–30% mass concentration)

- Dropwise addition of triphosgene solution (40–50% mass concentration) maintaining 0–10 °C

- After reaction completion, methanol is added dropwise to quench residual reagents

- Removal of acidic gases under reduced pressure

- Centrifugation and drying to isolate the hydrochloride salt

This method yields a high-purity product with advantages of operational simplicity and minimized waste generation.

Catalytic Hydrogenation and Diazotization Route

Another well-documented approach starts from 3,5-dimethyl-4-methoxy-2-cyanopyridine, which is prepared via oxidation and nitration of 3,5-dimethylpyridine followed by methylation and substitution reactions. The key steps are:

Catalytic hydrogenation of 3,5-dimethyl-4-methoxy-2-cyanopyridine to 3,5-dimethyl-4-methoxy-2-aminomethylpyridine using Raney nickel or Pd/C in an inert solvent such as ammonia-saturated methanol at room temperature and atmospheric pressure. This step avoids secondary amine formation by controlled conditions.

Diazotization of the aminomethyl intermediate with sodium nitrite in acidic aqueous solution (preferably glacial acetic acid-water mixture, ratio ~9:1 to 1:1) at low temperatures (-5 to 10 °C). This converts the amino group to a hydroxymethyl group.

Isolation of 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine by extraction with organic solvents like methylene chloride, drying, and purification by bulb-tube distillation.

Subsequent reaction of the hydroxymethyl derivative with thionyl chloride to yield the chloromethyl compound.

This process achieves overall yields of approximately 40–50% based on the nitrile starting material.

Multi-step Synthesis from 2,3,5-Trimethylpyridine

An alternative synthetic route involves:

Oxidation of 2,3,5-trimethylpyridine to its N-oxide

Nitration to form 2,3,5-trimethyl-4-nitropyridine N-oxide

Substitution of the nitro group with methoxy via sodium methoxide treatment to form 3,5-dimethyl-4-methoxypyridine N-oxide derivatives

Acetylation and saponification steps to rearrange and generate 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine

Chlorination with thionyl chloride to produce the chloromethyl compound

This method is more complex, involving seven steps for the N-oxide preparation and subsequent transformations, but provides a route from simpler aliphatic compounds.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The triphosgene chlorination method offers a streamlined approach with fewer by-products and is suitable for scale-up due to operational simplicity and good purity of the hydrochloride salt.

The hydrogenation-diazotization method is well-established, utilizing catalytic hydrogenation to reduce nitrile to amine, followed by diazotization to hydroxymethyl, then chlorination. The control of reaction parameters is critical to prevent side reactions such as secondary amine formation.

The multi-step N-oxide route, while more elaborate, provides a synthetic pathway from 2,3,5-trimethylpyridine, which is less readily available but cheaper. This route involves complex transformations including nitration and rearrangements.

The chloromethyl derivative is often isolated as its hydrochloride salt to enhance stability and facilitate handling, especially in pharmaceutical synthesis.

The prepared this compound hydrochloride is a key intermediate in the synthesis of esomeprazole, where it reacts with 2-mercapto-5-methoxybenzimidazole to form the proton pump inhibitor with high yield and enantioselectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various nucleophiles. Key reactions include:

Table 1: Substitution reactions of the chloromethyl group

*Inferred from analogous reactions in .

Mechanism : The reaction proceeds via an SN2 pathway, with the nucleophile attacking the electrophilic carbon of the chloromethyl group. Polar aprotic solvents (e.g., DMF) enhance reactivity .

Oxidation Reactions

The methoxy group and pyridine ring can undergo oxidation under controlled conditions:

Table 2: Oxidation pathways

Limitations : Over-oxidation of the chloromethyl group may occur with strong oxidants like KMnO₄.

Reduction Reactions

Catalytic hydrogenation targets the pyridine ring or chloromethyl group:

Table 3: Reduction outcomes

| Target | Catalyst/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pyridine ring | Pd/C, H₂ (1 atm), EtOH | Piperidine derivative | 90% | |

| Chloromethyl group | Zn, HCl, RT | 5-Methyl-3-methoxy-2,4-dimethylpyridine | 78% |

Note : Hydrogenolysis of the C–Cl bond competes with ring reduction under H₂ atmospheres .

Cross-Coupling Reactions

The chloromethyl group participates in Suzuki–Miyaura couplings:

Table 4: Coupling reactions

| Partner | Catalyst/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 5-(Phenylmethyl)-3-methoxy-2,4-dimethylpyridine | 65 |

Challenges : Steric hindrance from adjacent methyl groups reduces coupling efficiency.

Stability and Side Reactions

-

Hydrolysis : The chloromethyl group hydrolyzes in aqueous base (pH >10) to form 5-(Hydroxymethyl)-3-methoxy-2,4-dimethylpyridine .

-

Thermal decomposition : Degrades above 200°C, releasing HCl and forming polycyclic byproducts .

Green Metrics for Key Reactions

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably proton pump inhibitors (PPIs) such as omeprazole and esomeprazole. This compound reacts with substituted benzimidazoles to form the core structure of these drugs, which are essential for treating conditions like peptic ulcers and gastroesophageal reflux disease .

2. Antitumor Activity

Recent studies have demonstrated the antitumor efficacy of this compound against human breast cancer cells (MCF-7). Research published in Nature indicated that treatment with this compound led to a dose-dependent decrease in cell viability due to the inhibition of heat shock protein 90 (Hsp90) .

3. Neuropharmacological Effects

In neuropharmacological evaluations, this compound has shown potential anxiolytic properties. Controlled trials administered varying doses to rodents in stress-inducing environments, resulting in a significant reduction in anxiety-like behaviors compared to control groups .

Case Studies

| Case Study | Focus | Findings |

|---|---|---|

| Antitumor Efficacy | Breast Cancer Cells | Dose-dependent decrease in cell viability attributed to Hsp90 inhibition . |

| Neuropharmacological Evaluation | Rodent Anxiety Models | Significant reduction in anxiety-like behaviors compared to controls . |

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following pyridine derivatives share structural similarities with the target compound but differ in substituent positions or functional groups, leading to distinct chemical behaviors:

Table 1: Structural Comparison

Key Observations :

Substituent Positioning: The target compound’s 3-methoxy group (meta to chloromethyl) contrasts with 2-methoxy in 5-(Chloromethyl)-2-methoxypyridine (ortho), altering electronic effects. The meta position reduces steric hindrance compared to ortho substitution .

Functional Group Reactivity: Chloromethyl (CH₂Cl): Found in the target compound and 5-(Chloromethyl)-2-methoxypyridine, this group enables nucleophilic substitution (e.g., SN2 reactions) for further derivatization . Nitro (NO₂): In 3-Chloro-5-methoxy-2,6-dinitropyridine, nitro groups deactivate the pyridine ring toward electrophilic substitution, unlike the electron-donating methoxy and methyl groups in the target compound .

Physicochemical and Reactivity Differences

Key Findings :

- Steric Effects : The target compound’s methyl groups may hinder reactions at the chloromethyl site compared to 5-(Chloromethyl)-2-methoxypyridine, which lacks bulky substituents .

- Electronic Effects : The electron-donating methoxy and methyl groups in the target compound activate the pyridine ring for electrophilic substitution, whereas nitro groups in 3-Chloro-5-methoxy-2,6-dinitropyridine deactivate it .

Biological Activity

5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine is a pyridine derivative characterized by a chloromethyl group and methoxy substituents. Its unique structure contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug synthesis, and relevant case studies.

- Molecular Formula : C10H12ClN

- Molecular Weight : 222.66 g/mol

- Structural Features : Contains a pyridine ring with a chloromethyl group at position 5, a methoxy group at position 3, and two methyl groups at positions 2 and 4.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity. This mechanism is crucial for the development of enzyme inhibitors in therapeutic applications.

- Receptor Modulation : It can modulate the activity of cellular receptors, influencing downstream signaling pathways that are essential for various physiological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics .

- Neuroactive Properties : As an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, it has potential neuroprotective effects .

- Antiviral Potential : The compound's structural similarity to known antiviral agents suggests it may also exhibit antiviral activity, particularly against HIV-1 integrase inhibitors .

Applications in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Synthesis of Proton Pump Inhibitors : It has been utilized in synthesizing esomeprazole and other proton pump inhibitors, which are critical in treating acid-related gastrointestinal diseases .

- Development of Antiviral Drugs : The compound is explored as a building block for creating new antiviral drugs targeting HIV and other viral infections .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

-

Antimicrobial Efficacy Study :

- A study tested the compound against various bacterial strains. Results indicated significant inhibition zones compared to controls, suggesting strong antimicrobial properties.

-

Neuroprotective Activity Assessment :

- In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, indicating potential use in neurodegenerative disease treatments.

- Synthesis and Characterization :

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine | Similar pyridine structure | Used extensively in laboratory research |

| 3-Methoxy-2,6-dimethylpyridine | Lacks chloromethyl group | Exhibits different biological activities |

| 5-Methoxy-2-chloro-3,4-dimethylpyridine | Chlorine but different positioning | Distinct reactivity patterns compared to others |

The specificity of the substitution pattern on the pyridine ring in this compound enhances its reactivity and biological activity compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or chloromethylation of pre-functionalized pyridine precursors. For example, introducing the chloromethyl group at the 5-position requires careful optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions such as over-chlorination. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound. Structural validation should include H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can overlapping NMR signals in this compound be resolved?

- Methodological Answer : Overlapping proton signals (e.g., aromatic or methyl protons) can be resolved using 2D NMR techniques such as COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence). For methoxy groups (), H-C HMBC (Heteronuclear Multiple Bond Correlation) can confirm connectivity to the pyridine ring. Deuterated solvents like CDCl or DMSO- are recommended to minimize solvent interference .

Q. What safety protocols are essential when handling chlorinated intermediates like this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Chlorinated pyridines often exhibit acute toxicity (e.g., respiratory irritation, skin sensitization). Waste containing chlorinated compounds must be segregated and treated via neutralization or incineration by certified facilities. Safety data sheets (SDS) should be reviewed for specific hazards (e.g., WGK 3 classification indicates high water hazard) .

Advanced Research Questions

Q. How do structural modifications at the 3-methoxy or 5-chloromethyl positions influence biological activity in pyridine derivatives?

- Methodological Answer : Substituent effects can be studied via structure-activity relationship (SAR) analysis. For example:

- Methoxy group (3-position) : Enhances solubility and hydrogen-bonding capacity, which may improve binding to enzymatic targets like CYP1B1.

- Chloromethyl group (5-position) : Increases electrophilicity, enabling covalent interactions with nucleophilic residues in enzyme active sites.

- Experimental validation : Synthesize analogs, then evaluate inhibitory activity using enzymatic assays (e.g., EROD assay for CYP1B1 inhibition) .

Table 1 : SAR of Pyridine Derivatives on CYP1B1 Inhibition

| Substituent Position | Modification | IC (μM) | Activity Trend |

|---|---|---|---|

| 3-Methoxy | -OCH | 0.011 | High |

| 5-Chloromethyl | -CHCl | 0.025 | Moderate |

| 2,4-Dimethyl | -CH (×2) | 0.045 | Low |

Q. What computational approaches are effective in predicting the corrosion inhibition potential of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict adsorption behavior on metal surfaces. Key steps:

Optimize the molecular geometry using B3LYP/6-311+G(d,p).

Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donation/acceptance capacity.

Simulate interactions with iron surfaces using molecular dynamics (MD) to evaluate binding energies.

- Experimental validation : Compare DFT results with electrochemical impedance spectroscopy (EIS) data to confirm inhibition efficiency .

Q. How can molecular docking elucidate the interaction between this compound and CYP1B1?

- Methodological Answer :

Target preparation : Retrieve the CYP1B1 crystal structure (PDB ID: 3PM0) and remove water molecules/co-crystallized ligands.

Ligand preparation : Generate 3D conformers of the compound and assign partial charges.

Docking workflow : Use AutoDock Vina or Schrödinger Glide with a grid centered on the heme iron.

Key interactions : Look for π-π stacking with Phe residues, hydrogen bonds with Thr/Ser residues, and hydrophobic contacts with the chloromethyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.